molecular formula C18H16N2OS B1225637 4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide

4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide

Cat. No. B1225637
M. Wt: 308.4 g/mol
InChI Key: RBTGPLDYCIKNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Anticancer Research

4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide and its derivatives have been studied for their potential anticancer properties. For instance, a series of related compounds were synthesized and evaluated for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives displayed higher anticancer activities than the reference drug, etoposide, which indicates their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds related to this compound have also been synthesized and tested for their antimicrobial properties. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains, especially against Gram-positive bacterial strains. This suggests their potential application as antimicrobial agents (Bikobo et al., 2017).

Synthetic Chemistry and Material Science

In the realm of synthetic chemistry and material science, derivatives of this compound have been utilized. For example, certain derivatives have been synthesized through microwave irradiation in a solvent-free medium, demonstrating a cleaner, more efficient, and faster method for synthesis (Saeed, 2009). Additionally, research into water-soluble poly(m-benzamide)s has shown that derivatives of this compound can exhibit thermosensitivity in aqueous solutions, which is useful in material science applications (Sugi et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes or receptors. For instance, some derivatives have been identified as inhibitors of the endo-beta-glucuronidase heparanase, showing promising heparanase inhibitory activity (Xu et al., 2006).

properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C18H16N2OS/c1-12-3-5-15(6-4-12)18(21)20-16-9-7-14(8-10-16)17-11-22-13(2)19-17/h3-11H,1-2H3,(H,20,21)

InChI Key

RBTGPLDYCIKNQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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